molecular formula C17H22BrNO4 B4112499 ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate

ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate

Cat. No.: B4112499
M. Wt: 384.3 g/mol
InChI Key: KCWFHFZHICTZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate, also known as BRP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRP is a small molecule that belongs to the class of piperidinecarboxylates and is widely used in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. This compound has also been found to inhibit the activity of HDAC, a protein that is involved in the regulation of gene expression. Inhibition of HDAC has been found to induce cell differentiation and apoptosis, making this compound a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins. This compound has also been found to exhibit anti-cancer effects by inducing cell differentiation and apoptosis. This compound has been found to exhibit anti-viral effects by inhibiting the replication of the hepatitis B virus.

Advantages and Limitations for Lab Experiments

Ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes easily. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound has several limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate in scientific research. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the use of this compound in the synthesis of new compounds with potential biological activities. This compound could also be used in the study of various biological processes, including inflammation, cancer, and viral infections. Further research is needed to fully understand the potential applications of this compound in various fields.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the development of new drugs. This compound has also been used in the synthesis of various compounds, including piperidinecarboxylates, which have been found to exhibit various biological activities. Further research is needed to fully understand the potential applications of this compound in various fields.

Scientific Research Applications

Ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate has been widely used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the development of new drugs. This compound has also been used in the synthesis of various compounds, including piperidinecarboxylates, which have been found to exhibit various biological activities.

Properties

IUPAC Name

ethyl 1-[2-(4-bromophenoxy)propanoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-3-22-17(21)13-8-10-19(11-9-13)16(20)12(2)23-15-6-4-14(18)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWFHFZHICTZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate
Reactant of Route 6
ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.